Class-Level Target Engagement: H3R Binding Affinity vs. Atypical Structural Motif
While precise binding data for this specific compound is not publicly available in non-excluded sources, its patent pedigree places it within a class where lead candidates demonstrate potent H3R inverse agonism. It represents a structurally distinct motif featuring a pyridazine-ether linkage, differentiating it from the well-characterized propoxy-phenyl linked analog, irdabisant. This structural divergence is a critical variable for teams requiring a novel intellectual property position or exploring alternative linker SAR. Irdabisant exhibits a Ki of 2.0 nM at human H3R, serving as a high-potency benchmark for this chemical series [1].
| Evidence Dimension | Histamine H3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed for this exact compound |
| Comparator Or Baseline | Irdabisant (CEP-26401): Ki = 2.0 nM (human H3R) [1] |
| Quantified Difference | Data unavailable for direct calculation |
| Conditions | Radioligand binding assay using recombinant human Histamine H3 receptor [1] |
Why This Matters
Procurement decisions for novel tool compounds often depend on unique chemical space; this compound offers a differentiated linker topology compared to the clinical candidate irdabisant, which is crucial for patent landscape navigation and SAR exploration.
- [1] Hudkins, R. L., et al. (2011). Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. View Source
